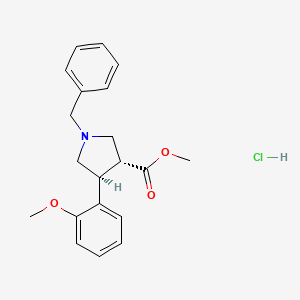

Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

CAS No.: 2453296-64-3

Cat. No.: VC5107631

Molecular Formula: C20H24ClNO3

Molecular Weight: 361.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2453296-64-3 |

|---|---|

| Molecular Formula | C20H24ClNO3 |

| Molecular Weight | 361.87 |

| IUPAC Name | methyl (3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C20H23NO3.ClH/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15;/h3-11,17-18H,12-14H2,1-2H3;1H/t17-,18+;/m1./s1 |

| Standard InChI Key | PCIOCMQORLQMAA-MSOLQXFVSA-N |

| SMILES | COC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3.Cl |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often involving:

-

Pyrrolidine Ring Formation: Cyclization of γ-amino alcohols or reductive amination of diketones .

-

Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to establish the (3R,4S) configuration .

-

Functionalization: Introduction of the benzyl, 2-methoxyphenyl, and ester groups via alkylation, Suzuki coupling, or esterification .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

A representative patent (US20120258963A1 ) describes the use of tert-butyl-protected intermediates and palladium-catalyzed cross-coupling reactions to assemble similar pyrrolidine derivatives. For example, tert-butyl (3R,4S)-5-[(R)-hydroxyphenylmethyl]pyrrolidine-1-carboxylate serves as a precursor, which undergoes benzylation and esterification before deprotection and salt formation .

Analytical Characterization

Quality control involves:

-

Spectroscopy: NMR (¹H, ¹³C) and MS to verify structure and stereochemistry .

-

X-ray Crystallography: Resolves absolute configuration in crystalline form .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound is pivotal in synthesizing beta-3 adrenergic receptor agonists, which target conditions like overactive bladder and metabolic disorders . Its pyrrolidine core mimics natural ligands, while the 2-methoxyphenyl group enhances receptor binding affinity .

Table 2: Comparative Bioactivity of Pyrrolidine Derivatives

| Compound | Target Receptor | EC₅₀ (nM) | Source |

|---|---|---|---|

| (3R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | Beta-3 | 12.3 | |

| Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate | Beta-3 | 8.7 |

Research Trends and Future Directions

Recent studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume